2,4,5-Trichloronitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of 2,4,5-Trichloronitrobenzene and related compounds involves complex reactions that yield these chemicals as intermediates. One method involves the reaction of tribromo- or tetrabromobenzene with trimethylstannyl sodium, which is then converted with mercuric chloride to produce tris- and tetrakis(chloromercurio)benzenes (Rot et al., 2000). Additionally, dichloronitrobenzene can be synthesized from dichloro-nitroaniline through diazo-reaction and denitrogenation, with factors such as sulfuric acid concentration, temperature, and catalysts affecting the yield (Hui, 2003).
Molecular Structure Analysis
The molecular structure of 2,4,5-Trichloronitrobenzene shows that in compounds like 3,5-Dichloronitrobenzene and 3,4,5-trichloronitrobenzene, the nitro (NO2) group plane and the benzene ring plane are generally coplanar. This planarity indicates a stable configuration that influences the compound's chemical behavior and reactivity (Bhar et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving 2,4,5-Trichloronitrobenzene are characterized by its ability to undergo various substitutions and transformations. For example, its reaction with sodium methylate demonstrates the compound's reactivity towards hydrolysis and its role in forming complex structures with significant stability due to the presence of negative substituents (Canbäck & Zajaczkowska, 1950).
Physical Properties Analysis
The crystal structure of 2,4,5-Trichloronitrobenzene and similar compounds reflects their physical characteristics. Studies show variations in molecular orientation and internal vibrations, which are essential for understanding the compound's stability and behavior under different conditions (Chaplot et al., 1981).
Scientific Research Applications
Agricultural Application: 2:3:5:6-tetrachloronitrobenzene has been shown to inhibit potato sprouting and rotting by forming a p-quinoid structure with a single nitro group, making it a promising inhibitor in this domain (Canbäck & Zajaczkowska, 1950).
Pharmaceutical and Material Science: A continuous-flow system using FeBr3 as a catalyst efficiently synthesizes 2,4,5-trifluorobromobenzene within minutes in high yields. This makes it a valuable intermediate for biologically active peptides and fluorescent reagents, important in pharmaceutical and material science applications (Deng et al., 2016).
Health Risk Assessment: Exposure to chloronitrobenzene, including 2,4,5-trichloronitrobenzene, can cause hemoglobin adduct levels in workers, which can help estimate their cancer risk and determine health effects, making it significant in the field of occupational health and toxicology (Jones et al., 2006).
Nephrotoxicity Studies: 2,4,5-trichloronitrobenzene has been found to be more nephrotoxic than 2,4,6-trichloronitrobenzene. Studies indicate that antioxidant pretreatments can reduce this toxicity, which is crucial for understanding the chemical's impact on renal health (Pope et al., 2016).
Antimicrobial Applications: Research has shown that 2,4-dihalogenofluorobenzene derivatives exhibit promising antibacterial and antifungal activities against various bacteria and fungi, suggesting potential applications in pharmaceuticals and cosmetics (Katırcıoğlu et al., 2007).
Explosive Material: Studies on 2,4,6-triamino-1,3,5-trinitrobenzene (TATB) and TATB-based formulations suggest potential use in high-explosive, low-toxicity, and safe explosives, indicating the compound's relevance in material science and safety engineering (Boddu et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1,2,4-trichloro-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRBMZRLVYKVRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO2 | |
Record name | 2,4,5-TRICHLORONITROBENZENE | |
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DSSTOX Substance ID |
DTXSID5026203 | |
Record name | 2,4,5-Trichloronitrobenzene | |
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Molecular Weight |
226.4 g/mol | |
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Physical Description |
Prisms or needles in alcohol; yellow powder. (NTP, 1992), Yellow solid; [CAMEO] Light yellow solid; [Sigma-Aldrich MSDS] | |
Record name | 2,4,5-TRICHLORONITROBENZENE | |
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Record name | 1,2,4-Trichloro-5-nitrobenzene | |
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Boiling Point |
550 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
greater than 230 °F (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 61 °F (NTP, 1992) | |
Record name | 2,4,5-TRICHLORONITROBENZENE | |
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Density |
1.79 at 73 °F (NTP, 1992) - Denser than water; will sink | |
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Vapor Pressure |
0.000792 [mmHg] | |
Record name | 1,2,4-Trichloro-5-nitrobenzene | |
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Product Name |
2,4,5-Trichloronitrobenzene | |
CAS RN |
89-69-0 | |
Record name | 2,4,5-TRICHLORONITROBENZENE | |
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Record name | 2,4,5-Trichloronitrobenzene | |
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Record name | 2,4,5-Trichloronitrobenzene | |
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Record name | Benzene, 1,2,4-trichloro-5-nitro- | |
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Record name | 2,4,5-Trichloronitrobenzene | |
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Record name | 5-nitro-1,2,4-trichlorobenzene | |
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Record name | 2,4,5-TRICHLORONITROBENZENE | |
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Melting Point |
135 to 136 °F (NTP, 1992) | |
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Retrosynthesis Analysis
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